molecular formula C10H15ClN2O3 B1436932 Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2203716-18-9

Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B1436932
CAS No.: 2203716-18-9
M. Wt: 246.69 g/mol
InChI Key: LBLMXSPJCUQDRG-UHFFFAOYSA-N
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Description

Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an oxazole core substituted with a piperidinyl group at position 2 and a methyl ester at position 4. The hydrochloride salt enhances its stability and solubility, making it relevant for pharmaceutical and synthetic applications. Piperidine-containing compounds are frequently explored in drug discovery due to their bioactivity, particularly in central nervous system (CNS) disorders and enzyme modulation .

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-9(12-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLMXSPJCUQDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H14ClN2O3C_{10}H_{14}ClN_{2}O_{3} and a molecular weight of approximately 232.68 g/mol. Its structure features a piperidine ring attached to an oxazole moiety, which is characteristic of various biologically active compounds. The presence of the piperidine ring is particularly noteworthy as it contributes to the pharmacological profile of the compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic routes often include:

  • Formation of the Oxazole Ring : This involves cyclization reactions that can be performed using various reagents.
  • Piperidine Substitution : The attachment of the piperidine moiety is crucial for enhancing biological activity.
  • Hydrochloride Salt Formation : This step improves solubility and stability.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported IC50 values of approximately 31.5 µM against OVCAR-3 cells, indicating significant antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies reveal that it exhibits notable antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine and oxazole moietiesAnticancer and antimicrobial
Methyl 2-(3-pyridyl)-1,3-oxazole-4-carboxylatePyridine ringDifferent pharmacological profiles
Methyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylateFluorophenyl groupVaries in biological activity due to fluorine substitution

This table illustrates how modifications in substituents can significantly influence biological activity.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and tested their anticancer properties. This compound was one of the most potent compounds identified, demonstrating effective inhibition of cancer cell proliferation through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against various bacterial strains. Results indicated that it not only inhibited growth but also exhibited bactericidal properties at higher concentrations, making it a candidate for further development as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related oxazole, pyridine, and pyrimidine derivatives. Key differences lie in substituent positions, heterocyclic cores, and physicochemical properties, which influence reactivity, bioavailability, and applications. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Melting Point (°C) Purity Evidence Source
Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride C10H15ClN2O3* ~244.7 (calculated) N/A 2-(piperidinyl), 4-(methyl ester) N/R N/R
Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride C13H24ClN2O3 294.8 (calculated) N/A 5-(piperidinyl), 4-(methyl ester) N/R 95%
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate C6H6ClNO3 175.56 208465-72-9 2-(chloromethyl), 4-(methyl ester) 74–76 97%
Methyl 2-chloro-6-methylpyridine-4-carboxylate C8H8ClNO2 185.60 3998-90-1 Pyridine core, 2-Cl, 6-CH3, 4-COOCH3 N/R >97.0%
Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride C6H9ClN2O2 176.60 N/A Pyrazole core, 4-CH3, 3-COOCH3 N/R N/R

*Calculated based on the free base (C9H12N2O3) with HCl addition. N/R: Not reported in evidence.

Key Observations :

Substituent Position Impact :

  • The target compound’s 2-piperidinyl group contrasts with the 5-piperidinyl isomer (), which may alter steric effects and binding interactions in biological systems. Piperidine at position 2 could enhance conformational flexibility compared to rigid pyridine/pyrimidine analogs .
  • Chloromethyl-substituted oxazole () exhibits higher electrophilicity, favoring nucleophilic substitution reactions, whereas the piperidinyl group in the target compound may improve solubility and reduce toxicity .

Heterocyclic Core Differences: Pyridine and pyrimidine derivatives (e.g., Methyl 2-chloro-6-methylpyridine-4-carboxylate) have distinct electronic profiles compared to oxazole, affecting their hydrogen-bonding capacity and metabolic stability .

However, the absence of aromatic methoxy or benzyl groups (as in donepezil) may limit acetylcholinesterase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride

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